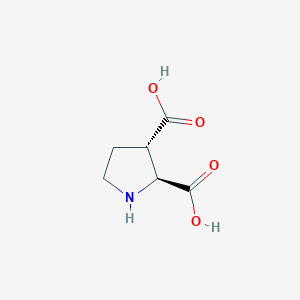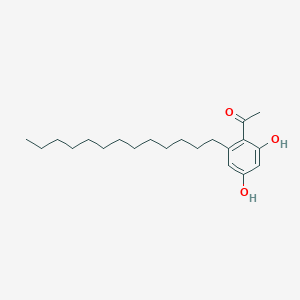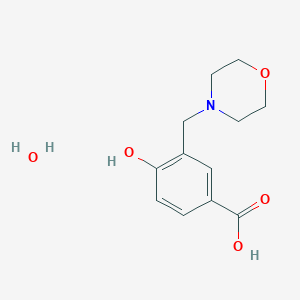
Ethyl 3-(2-oxo-2-phenylethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-oxo-2-phenylethyl)benzoate is a chemical compound that is related to various synthesized esters and aromatic compounds. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and characterized, providing insights into the potential properties and reactions of Ethyl 3-(2-oxo-2-phenylethyl)benzoate.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, as well as specific conditions to promote the formation of the desired ester. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate involves condensation followed by reduction and heating in the presence of FeCl3 to afford the title compound . Similarly, the synthesis of ethyl 3-oxo-2,4-diphenylbutanoate and its photochemical reactions have been studied, providing insights into the radical formation and recombination that could be relevant to the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques such as X-ray crystallography, FT-IR, NMR, and computational methods like density functional theory (DFT). For instance, the crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles and hydrogen-bonding interactions that stabilize the crystal packing . These techniques provide detailed information on bond lengths, bond angles, and molecular geometry, which are crucial for understanding the physical and chemical properties of the compounds.
Chemical Reactions Analysis
The chemical reactions of related esters can involve decarbonylation, hydrogenation, and photochemical processes. For example, the photochemical reaction of ethyl 3-oxo-2,4-diphenylbutanoate results in radical recombination products and small amounts of other compounds depending on the solvent and presence of oxygen . The sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate is another example of a chemical reaction that provides insights into the reactivity of similar esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structure and the results of various spectroscopic analyses. The vibrational spectra, chemical shifts, and molecular electrostatic potential maps provide information on the compound's reactivity, stability, and intermolecular interactions . For instance, the vibrational spectra and NMR chemical shifts of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate were studied and showed good agreement with theoretical predictions . These properties are essential for understanding how the compound might behave under different conditions and in various chemical reactions.
科学研究应用
Antioxidant Capacity Assay Development
One significant application of Ethyl 3-(2-oxo-2-phenylethyl)benzoate in scientific research lies in the development of antioxidant capacity assays. Ilyasov et al. (2020) reviewed the ABTS/PP decolorization assay, a method that quantifies the antioxidant capacity of compounds, highlighting how specific reactions, including coupling, influence the total antioxidant capacity measurement. While Ethyl 3-(2-oxo-2-phenylethyl)benzoate was not directly mentioned, the principles discussed in this research are applicable to understanding its potential antioxidant interactions and assay development processes (Ilyasov et al., 2020).
Bioremediation of Groundwater Contaminants
In the context of environmental science, research into the bioremediation of monoaromatic pollutants in groundwater has seen the utilization of chemical compounds to enhance the degradation process. Farhadian et al. (2008) discussed the role of specific chemicals in promoting the biodegradation of benzene, toluene, ethylbenzene, and xylene (BTEX) under aerobic and anaerobic conditions. The study underscores the importance of chemical facilitators in bioremediation, potentially including derivatives like Ethyl 3-(2-oxo-2-phenylethyl)benzoate, to achieve efficient contaminant removal (Farhadian et al., 2008).
Chemical Synthesis and Organic Chemistry
The compound plays a pivotal role in the synthesis of bioactive molecules due to its pharmacological activities. Farooq and Ngaini (2019) highlighted the versatility of methyl-2-formyl benzoate, a compound related to Ethyl 3-(2-oxo-2-phenylethyl)benzoate, in organic synthesis, emphasizing its importance as a precursor in the development of antifungal, antihypertensive, and anticancer agents. This review points to the broader utility of such chemicals in medicinal chemistry and their potential as scaffolds for the creation of new therapeutic agents (Farooq & Ngaini, 2019).
Electrochemical Technology
Tsuda, Stafford, and Hussey (2017) reviewed advancements in electrochemical technology using room-temperature ionic liquids, including discussions relevant to the electroplating and energy storage applications. While the review focuses on ionic liquids, the principles and findings could provide insights into the electrochemical properties and applications of Ethyl 3-(2-oxo-2-phenylethyl)benzoate, especially in developing new materials for energy storage and conversion technologies (Tsuda et al., 2017).
Food and Beverage Preservation
The use of benzoic acid derivatives, closely related to Ethyl 3-(2-oxo-2-phenylethyl)benzoate, in food preservation, is well-documented. Hoffman and Hanneman (2017) presented a physiologically-based pharmacokinetic analysis of benzoic acid across multiple species, illustrating the metabolism and dosimetric variations important for assessing dietary exposures. This research underscores the relevance of understanding the pharmacokinetics of such compounds for their safe use as preservatives in food and beverage products (Hoffman & Hanneman, 2017).
属性
IUPAC Name |
ethyl 3-phenacylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-7-13(11-15)12-16(18)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFUCMILGBCBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645681 |
Source


|
| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |
CAS RN |
898776-64-2 |
Source


|
| Record name | Ethyl 3-(2-oxo-2-phenylethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)










